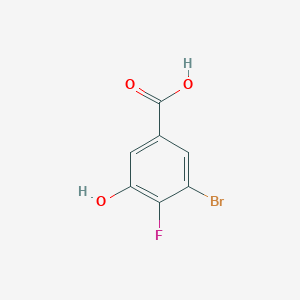

3-Bromo-4-fluoro-5-hydroxybenzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C7H4BrFO3 |

|---|---|

Molekulargewicht |

235.01 g/mol |

IUPAC-Name |

3-bromo-4-fluoro-5-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) |

InChI-Schlüssel |

OYHGVXITAZUQIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1O)F)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Route from 3,4,5-Trifluoronitrobenzene (Patent CN101020628A)

A sophisticated multistep method uses 3,4,5-trifluoronitrobenzene as the starting material, proceeding through the following key transformations:

| Step Number | Reaction Type | Intermediate/Product | Conditions & Notes |

|---|---|---|---|

| 1 | Methoxylation | 3,4,5-Trifluoronitrobenzene → 2,6-Difluoro-4-nitroanisole | React with sodium methylate in anhydrous methanol; molar ratio 1:1.05–1.3; temperature from RT to reflux |

| 2 | Reduction | 2,6-Difluoro-4-nitroanisole → 3,5-Difluoro-4-anisidine | Aqueous phase reduction with iron powder and ammonium chloride catalyst; iron powder ratio 1.2–2.0:1 |

| 3 | Bromination | 3,5-Difluoro-4-anisidine → 3,5-Difluoro-2-bromo-4-anisidine | Bromination with N-bromosuccinimide (NBS) in dry DMF; molar ratio NBS:substrate 1:1.05–1.3; 20–40 °C |

| 4 | Deamination | 3,5-Difluoro-2-bromo-4-anisidine → 3-bromo-2,6-difluoroanisole | Conducted in orthophosphoric acid at 0–80 °C; 3–6 times raw material weight of acid used |

| 5 | Cyanation | 3-bromo-2,6-difluoroanisole → 2,4-difluoro-3-anisolenitrile | Cuprous cyanide reaction in DMF; temperature 80–150 °C; molar ratio 1:1.1–2.0; reaction time 2–5 hours |

| 6 | Hydrolysis | 2,4-Difluoro-3-anisolenitrile → 2,4-difluoro-3-hydroxybenzoic acid | Hydrolysis in hydrobromic acid solution; temperature 90–140 °C; nitrile group converted to acid |

This route is notable for its mild conditions, use of inexpensive raw materials, and industrial scalability with yields up to 70% in key steps. The final hydrolysis step converts nitrile intermediates to the hydroxybenzoic acid target.

Reaction scheme summary:

$$

\text{3,4,5-trifluoronitrobenzene} \xrightarrow[\text{methoxylation}]{\text{NaOMe}} \text{2,6-difluoro-4-nitroanisole} \xrightarrow[\text{reduction}]{\text{Fe, NH}4\text{Cl}} \text{3,5-difluoro-4-anisidine} \xrightarrow[\text{bromination}]{\text{NBS}} \text{3,5-difluoro-2-bromo-4-anisidine} \xrightarrow[\text{deamination}]{\text{H}3\text{PO}_4} \text{3-bromo-2,6-difluoroanisole} \xrightarrow[\text{cyanation}]{\text{CuCN}} \text{2,4-difluoro-3-anisolenitrile} \xrightarrow[\text{hydrolysis}]{\text{HBr}} \text{2,4-difluoro-3-hydroxybenzoic acid}

$$

(Note: The compound numbering corresponds to positional isomers; the target 3-bromo-4-fluoro-5-hydroxybenzoic acid is structurally analogous.)

Bromination of 3-Bromo-4-Hydroxybenzoic Acid Methyl Ester (Patent CN103467296A)

An alternative preparative method involves bromination of 3-bromo-4-hydroxybenzoic acid methyl ester under mild conditions:

Solvent system: Halogenated alkanes (dichloromethane, chloroform) and/or ethers (diethyl ether, 1,4-dioxane).

Catalyst: Glacial acetic acid.

Temperature: Maintained between -10 °C and 50 °C to control reaction rate and selectivity.

Procedure: The methyl ester of the hydroxybenzoic acid is brominated to introduce the bromine atom selectively at the 3-position.

This method is noted for its simplicity, high yield, low solvent consumption, and suitability for scale-up.

Esterification and Protective Group Strategies (Patent US5468897)

For derivatives where the hydroxy or carboxyl groups require protection during synthesis:

Esterification: Allyl or benzyl protective groups are introduced on hydroxyl or carboxyl groups to prevent undesired side reactions.

Deprotection: Catalytic hydrogenation (e.g., Pd/C) or transition metal complex catalysis is used to remove protective groups after halogenation steps.

Reaction medium: Anhydrous organic solvents such as tetrahydrofuran or methylene chloride with tertiary amines or alkaline hydrides.

This approach allows for selective functionalization and purification of intermediates, facilitating the preparation of halogenated hydroxybenzoic acid derivatives.

Analytical Characterization and Purity Verification

Spectroscopic Techniques

| Technique | Purpose | Key Observations/Parameters |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and positional confirmation | 1H NMR: Aromatic protons and hydroxyl signals; 19F NMR: Fluorine coupling patterns; 13C NMR: Carbon environments |

| Mass Spectrometry (MS) | Molecular weight confirmation | Exact mass matching theoretical 3-bromo-4-fluoro-5-hydroxybenzoic acid (approx. 233.9 g/mol) |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | -OH stretch ~3200 cm⁻¹; C=O stretch ~1680 cm⁻¹; C–F and C–Br characteristic bands |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% confirmation; retention times for intermediates and final product |

Elemental Analysis

Elemental analysis data from related fluorinated hydroxybenzoic acids show close agreement between theoretical and measured values, confirming compound integrity and purity.

| Element | Theoretical (%) | Measured (%) |

|---|---|---|

| Carbon (C) | 48.29 | 48.28 |

| Hydrogen (H) | 2.32 | 2.34 |

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-fluoro-5-hydroxybenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

Substitution Reactions: Formation of various substituted benzoic acid derivatives.

Oxidation Reactions: Formation of 3-Bromo-4-fluoro-5-hydroxybenzaldehyde or 3-Bromo-4-fluoro-5-hydroxybenzoate.

Reduction Reactions: Formation of 3-Bromo-4-fluoro-5-hydroxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-fluoro-5-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Bromo-4-fluoro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Acidity and Reactivity

The electronic and steric properties of substituents significantly influence the compound’s acidity and reactivity.

3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1) :

- Substituents: Br (3-), OCH₃ (4-), OH (5-).

- The methoxy group (OCH₃) is less electron-withdrawing than fluorine, reducing the acidity of the carboxylic acid group compared to the target compound. However, the methoxy group enhances lipophilicity, which may improve membrane permeability in drug design .

3-Bromo-4-fluoro-5-(trifluoromethyl)benzoic acid (CAS 1824295-20-6) :

3-Chloro-2,4-difluoro-5-hydroxybenzoic acid :

Positional Isomerism and Steric Effects

The positions of substituents alter electronic distribution and steric interactions:

4-Bromo-3-methylbenzoic acid (CAS 7697-28-1) :

3-Bromo-6-fluoro-2-methylbenzoic acid (CAS 1349715-55-4) :

Physicochemical Properties

Key properties are compared in Table 1:

Biologische Aktivität

3-Bromo-4-fluoro-5-hydroxybenzoic acid is a halogenated benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Chemical Formula: C₇H₄BrF O₃

- Molecular Weight: 227.01 g/mol

- Melting Point: 188–190 °C

Synthesis

The synthesis of 3-bromo-4-fluoro-5-hydroxybenzoic acid typically involves halogenation and functional group modifications of benzoic acid derivatives. Various synthetic routes have been explored, often employing methods such as electrophilic aromatic substitution and nucleophilic addition reactions.

Biological Activity Overview

3-Bromo-4-fluoro-5-hydroxybenzoic acid has been studied for its diverse biological activities, including:

-

Antimicrobial Activity

- Studies have shown that halogenated benzoic acids exhibit significant antimicrobial properties. The introduction of bromine and fluorine atoms enhances the lipophilicity and overall reactivity of the compound, which can lead to increased interaction with microbial membranes.

-

Anti-inflammatory Properties

- The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. Research indicates that it may modulate pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.

-

Antioxidant Activity

- Preliminary studies suggest that 3-bromo-4-fluoro-5-hydroxybenzoic acid possesses antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of halogenated benzoic acids demonstrated that 3-bromo-4-fluoro-5-hydroxybenzoic acid exhibited an IC50 value of approximately 25 μM against Staphylococcus aureus. This highlights its potential as a candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays revealed that the compound inhibited the expression of TNF-α in macrophage cell lines, suggesting its role in modulating inflammatory responses. The inhibition was significant at concentrations as low as 10 μM.

Case Study 3: Antioxidant Activity Assessment

Using the ORAC assay, it was found that 3-bromo-4-fluoro-5-hydroxybenzoic acid showed a scavenging capacity comparable to well-known antioxidants like ascorbic acid, indicating its potential application in nutraceutical formulations.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.